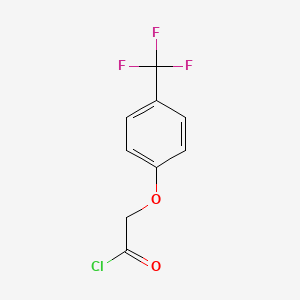

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is a type of organofluorine compound. Organofluorine compounds are unique in organic chemistry due to the incorporation of fluorine, which can exhibit unusual behaviors . Trifluoromethylpyridine (TFMP) and its derivatives, which include 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride, are key structural motifs in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride, generally involves two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride are complex and can involve various steps. For instance, oxalyl chloride was used to convert 3,3,3-trifluoro-2,2 dimethyl propanoic acid to chloride with a quantitative yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride are influenced by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications

- TFPAC serves as a valuable intermediate in the synthesis of herbicides and agrochemicals. Researchers have explored its role in creating compounds that effectively control pests, weeds, and plant diseases. For instance, it contributes to the production of fluazifop, a widely used herbicide .

- Researchers have investigated TFPAC in continuous flow nitration reactions. By using droplet-based microreactors, they achieve efficient and safe aromatic nitration. The combination of TFPAC with mixed acid (HNO3/H2SO4) allows for controlled nitration processes, overcoming challenges associated with safety and mass transfer .

Agrochemicals and Herbicides

Continuous Flow Nitration Reactions

Mechanism of Action

Target of Action

Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group can participate in various reactions, such as trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical processes, including the synthesis of 4-trifluoromethyl-2h-chromenes .

Pharmacokinetics

The trifluoromethyl group is known to significantly affect the pharmacokinetics of drug molecules .

Result of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Action Environment

It’s known that the reaction conditions, such as temperature and the presence of other compounds, can affect the yield and selectivity of reactions involving trifluoromethyl compounds .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQZUZFTQRBESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2449646.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)

![(3Z)-1-benzyl-3-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2449652.png)

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)

![3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2449655.png)

![4-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2449656.png)

![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)

![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)

![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2449668.png)